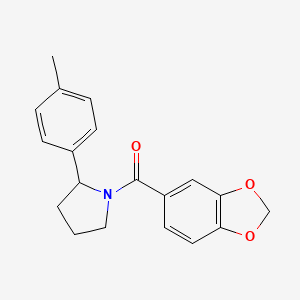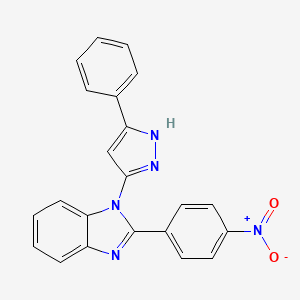
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate, also known as CCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCQ belongs to the class of quinoline-based compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Activation of the AMPK pathway has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to inhibit the replication of the Zika virus.
実験室実験の利点と制限
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity through recrystallization. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to exhibit low toxicity in vitro. However, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has poor bioavailability, which limits its use in vivo.
将来の方向性
There are several future directions for the study of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate. One potential direction is the investigation of the anti-inflammatory and anti-tumor effects of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate in vivo. Another potential direction is the development of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate derivatives with improved bioavailability and water solubility. Additionally, the anti-viral activity of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate against the Zika virus could be further investigated. Overall, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate involves the reaction of 6-chloro-3-cyanoquinoline-4-carbaldehyde with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction proceeds through a condensation reaction and results in the formation of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate as a yellow solid. The purity of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate can be increased through recrystallization from a suitable solvent.
科学的研究の応用
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to exhibit anti-viral activity against the Zika virus.
特性
IUPAC Name |
ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-4-3-7-22(11-12)17-13(9-20)10-21-16-6-5-14(19)8-15(16)17/h5-6,8,10,12H,2-4,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQZOKFMDCXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)

![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)